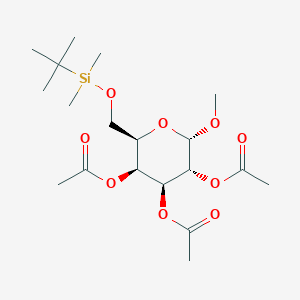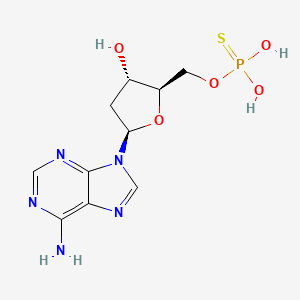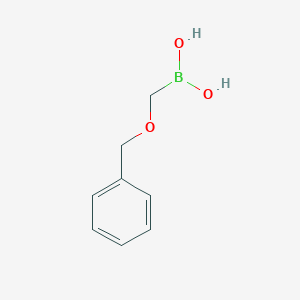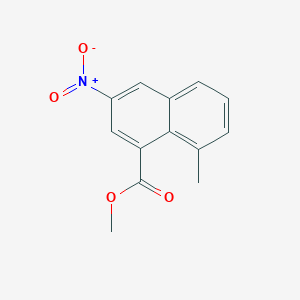
Methyl 8-methyl-3-nitro-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methyl-3-nitro-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by a naphthalene ring system substituted with a methyl group at the 8th position and a nitro group at the 3rd position, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-3-nitro-1-naphthoate typically involves the nitration of 8-methyl-1-naphthoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 8-methyl-3-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-methyl-3-nitro-1-naphthoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 8-methyl-3-amino-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Ester Hydrolysis: 8-methyl-3-nitro-1-naphthoic acid and methanol.
Applications De Recherche Scientifique
Methyl 8-methyl-3-nitro-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 8-methyl-3-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitro-1-naphthoate: Similar structure but lacks the methyl group at the 8th position.
Methyl 8-hydroxy-1-naphthoate: Similar structure but has a hydroxy group instead of a nitro group.
Methyl 6-bromo-2-naphthoate: Similar structure but has a bromine atom at the 6th position
Uniqueness
Methyl 8-methyl-3-nitro-1-naphthoate is unique due to the presence of both a methyl group at the 8th position and a nitro group at the 3rd position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11NO4 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
methyl 8-methyl-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-8-4-3-5-9-6-10(14(16)17)7-11(12(8)9)13(15)18-2/h3-7H,1-2H3 |
Clé InChI |
LWKSYFQXIIJBMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




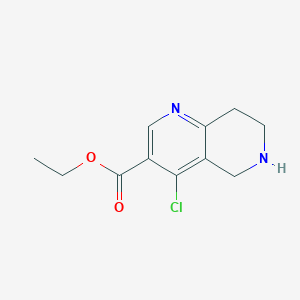
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)


